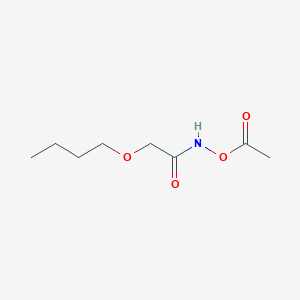

N-Acetoxy-2-butoxyacetamide

Description

Contextualization within N-Acyloxy-N-Alkoxyamide Chemistry

N-Acyloxy-N-alkoxyamides are characterized by the presence of both an acyloxy and an alkoxy group attached to the amide nitrogen. This substitution pattern leads to a distinctive electronic and structural arrangement. A key feature of these amides is the pyramidal geometry of the nitrogen atom. publish.csiro.aupublish.csiro.au Unlike the typically planar nitrogen in most amides, the nitrogen in N-Acyloxy-N-alkoxyamides is sp³-hybridized. This pyramidalization is a consequence of the high electronegativity of the two oxygen atoms bonded to the nitrogen, which reduces the lone pair delocalization into the carbonyl group, a phenomenon known as amide resonance. mdpi.com This structural feature significantly influences their reactivity.

The synthesis of N-Acyloxy-N-alkoxyamides, including N-Acetoxy-2-butoxyacetamide, generally involves a two-step process. publish.csiro.au First, the corresponding N-alkoxyamide is synthesized, which is then followed by N-chlorination and subsequent reaction with a carboxylate salt. mdpi.com

The reactivity of N-Acyloxy-N-alkoxyamides is largely dictated by the nature of the substituents on the nitrogen atom. They are known to be susceptible to nucleophilic substitution reactions at the nitrogen center. mdpi.com

Research Significance and Scope of Investigation

The primary research interest in this compound and its congeners lies in their activity as direct-acting mutagens. publish.csiro.aunih.gov This means they can induce mutations in DNA without requiring metabolic activation. mdpi.com Their ability to damage DNA has made them valuable tools for studying the mechanisms of DNA damage and repair. publish.csiro.au

The mutagenic activity of N-Acyloxy-N-alkoxyamides is attributed to their ability to act as electrophiles and react with nucleophilic sites in DNA, such as the N7 position of guanine (B1146940). mdpi.comresearchgate.net This interaction can lead to the formation of DNA adducts, which can disrupt normal cellular processes like DNA replication. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been extensively performed on the N-Acyloxy-N-alkoxyamide class to understand the relationship between their chemical structure and mutagenic potency. publish.csiro.auresearchgate.net These studies have revealed that factors such as hydrophobicity (logP) and the electronic properties of the leaving group play a crucial role in their biological activity. researchgate.net this compound has been included as a representative compound in these QSAR studies to help build and validate predictive models for mutagenicity. publish.csiro.au

The unique reactivity of these compounds has also led to their use as chemical probes to investigate drug-DNA interactions. publish.csiro.auresearchgate.net By systematically modifying the structure of N-Acyloxy-N-alkoxyamides and observing the effects on DNA damage, researchers can gain insights into the structural features that govern the binding of small molecules to DNA.

Interactive Data Table: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Chemical Formula | C8H15NO4 | |

| Molecular Weight | 189.21 g/mol | |

| ¹H NMR (300 MHz, CDCl₃) | Signals corresponding to the butoxy and acetoxy groups are observed. The spectrum shows a marked difference from its precursor, N-butoxyacetamide, due to reduced amide resonance and a lower isomerization barrier in the anomeric structure. | researchgate.net |

Interactive Data Table: Research Findings on N-Acyloxy-N-alkoxyamides

| Research Area | Key Findings | Representative Compounds | References |

| Mutagenicity | Direct-acting mutagens in Salmonella typhimurium TA100. | This compound, N-Acetoxy-N-butoxybenzamide | publish.csiro.aupublish.csiro.aunih.gov |

| DNA Damage | React with DNA, primarily at the N7 position of guanine, forming DNA adducts. | N-Acyloxy-N-alkoxyamides | mdpi.compublish.csiro.auresearchgate.net |

| QSAR Studies | Mutagenic activity is correlated with hydrophobicity (logP) and the pKa of the carboxylate leaving group. | This compound | publish.csiro.auresearchgate.net |

| Chemical Reactivity | Undergo S_N_2 reactions at the nitrogen atom. | N-Acyloxy-N-alkoxyamides | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[(2-butoxyacetyl)amino] acetate |

InChI |

InChI=1S/C8H15NO4/c1-3-4-5-12-6-8(11)9-13-7(2)10/h3-6H2,1-2H3,(H,9,11) |

InChI Key |

AZNAOBHIIDEOOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(=O)NOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of N Acetoxy 2 Butoxyacetamide

Established Synthetic Pathways for N-Acetoxy-2-butoxyacetamidepublish.csiro.au

The synthesis of N-acyloxy-N-alkoxyamides like N-Acetoxy-2-butoxyacetamide typically proceeds through a multi-step sequence starting from a corresponding hydroxamic ester. While a specific protocol for this compound is not extensively detailed in the literature, a general and established pathway for N-acetoxy-N-alkoxyamides can be applied. publish.csiro.au

Key Reaction Steps and Conditionspublish.csiro.au

The primary synthetic route involves two key steps: the chlorination of an N-alkoxyamide followed by a nucleophilic substitution with an acetate (B1210297) source. publish.csiro.au

Step 1: N-Chlorination of the Precursor

The synthesis begins with the appropriate precursor, N-butoxyacetamide. This starting material is subjected to chlorination at the nitrogen atom. This is a critical step that activates the nitrogen for the subsequent introduction of the acyloxy group.

Step 2: Nucleophilic Substitution

The resulting N-chloro-N-butoxyacetamide is then treated with a source of acetate ions to introduce the acetoxy group. This reaction proceeds via a nucleophilic substitution at the nitrogen atom, displacing the chloride. publish.csiro.auresearchgate.net

A general representation of the reaction is as follows: N-butoxyacetamide → N-chloro-N-butoxyacetamide → this compound

The reaction conditions for similar syntheses often involve ambient temperatures and a suitable solvent. publish.csiro.au

Catalysis and Reagent Systems in Synthesispublish.csiro.au

The selection of reagents is crucial for the success of this synthetic pathway.

Chlorinating Agent: A suitable chlorinating agent is required for the first step to efficiently produce the N-chloro intermediate.

Acetate Source: For the second step, silver acetate has been effectively used in the synthesis of other N-acetoxy-N-alkoxyamides. publish.csiro.au Alternatively, sodium or potassium acetate can be employed, as demonstrated in acyloxy group exchange reactions on related structures. researchgate.net The choice of the cation (Na+, K+, Ag+) can influence the reaction's completeness and yield. researchgate.net

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have also been shown to facilitate the formation of N-acetoxy amides from aldoximes, presenting an alternative synthetic strategy. researchgate.net

Advanced Derivatization and Analogous Compound Synthesisresearchgate.net

The structural scaffold of this compound allows for various modifications to generate a library of analogous compounds. These derivatization strategies primarily focus on the butoxy and acetoxy moieties.

Systematic Modification of the Butoxy Moiety

Systematic variation of the butoxy group can be achieved by starting the synthesis with different N-alkoxyacetamides. By replacing butanol with other alcohols in the initial synthesis of the hydroxamic ester precursor, a range of N-acetoxy-N-alkoxyacetamides can be produced. For instance, using methanol, ethanol (B145695), or isopropanol (B130326) would yield the corresponding N-methoxy, N-ethoxy, or N-isopropoxy analogues.

Studies on related compounds have shown that modifications on the alkoxy side chain can influence the compound's reactivity. For example, steric hindrance from branched alkoxy groups can affect reaction rates. publish.csiro.au

Acyloxyl Group Variation Studies

The acetoxy group can be replaced with other acyloxyl groups through a process known as acyloxy group exchange. researchgate.net This strategy involves reacting this compound with various carboxylate salts. For example, treatment with sodium or potassium propionate (B1217596) could yield N-propionyloxy-2-butoxyacetamide. Research on related N-acyloxy-N-alkoxyamides has shown that this exchange is feasible, although the reaction may require repeated treatments to achieve high conversion rates. researchgate.net The efficiency of the exchange can be dependent on the specific carboxylate salt and the reaction conditions. researchgate.net

| Starting Material | Reagent | Product | Reference |

| N-benzoyloxy-N-butyloxyurea | AcONa | N-acetoxy-N-butyloxyurea | researchgate.net |

| N-p-chlorobenzoyloxy-N-butyloxyurea | AcONa | N-acetoxy-N-butyloxyurea | researchgate.net |

| N-benzoyloxy-N-alkoxyureas | EtCO2K | N-propionyloxy-N-alkoxyureas | researchgate.net |

Influence of Substituents on Synthetic Yield and Purity

The nature of substituents on both the butoxy and acyloxyl moieties can significantly impact the synthetic yield and purity of the final product.

Steric Effects: Bulky substituents on either the alkoxy or acyl group can introduce steric hindrance, potentially lowering the reaction rate and yield. For instance, research on similar compounds has indicated that branched alkyl groups can interfere with reactivity. publish.csiro.aubeilstein-journals.org

Electronic Effects: The electronic properties of substituents can influence the reactivity of the nitrogen center. Electron-withdrawing or electron-donating groups can affect the susceptibility of the molecule to nucleophilic attack and other reactions. beilstein-journals.orgbibliotekanauki.pl In related systems, the introduction of electron-withdrawing groups has been shown to alter the electronic structure and reactivity of the molecule. beilstein-journals.org

The interplay of these steric and electronic factors must be considered when designing synthetic routes for new derivatives to optimize the reaction conditions for better yield and purity.

Molecular Reactivity and Mechanistic Investigations of N Acetoxy 2 Butoxyacetamide

Anomeric Effects and Amide Resonance Characteristics

The presence of both an acetoxy and a butoxy group on the amide nitrogen introduces profound electronic effects that fundamentally change the nature of the amide bond. publish.csiro.au Unlike standard amides where the nitrogen lone pair effectively delocalizes into the carbonyl group, in N-Acetoxy-2-butoxyacetamide, this resonance is significantly diminished. nih.govmdpi.com This reduction is a direct consequence of the high electronegativity of the two oxygen atoms attached to the nitrogen. publish.csiro.au

These electronegative substituents draw electron density away from the nitrogen, lowering the energy of its lone pair and reducing its ability to participate in resonance with the adjacent carbonyl group. publish.csiro.au Furthermore, the system is subject to anomeric effects, specifically a stabilizing hyperconjugation interaction between the lone pair on the butoxy oxygen and the antibonding orbital (σ) of the N-O bond of the acetoxy group (nOR–σNOAcyl). publish.csiro.au This interaction destabilizes and weakens the bond to the acetoxy group, rendering it a better leaving group and predisposing the molecule to specific reaction pathways. publish.csiro.aumdpi.com

A direct structural consequence of the reduced amide resonance is the non-planar geometry at the amide nitrogen. mdpi.com In this compound and related anomeric amides, the nitrogen atom adopts a pyramidal, or partially sp³-hybridized, configuration. publish.csiro.auune.edu.au This is a significant deviation from the characteristic planar, sp²-hybridized nitrogen of typical amides. nih.gov

The pyramidalization can be explained by Bent's Rule, which posits that atoms direct orbitals with higher p-character towards more electronegative substituents. publish.csiro.au In this case, the highly electronegative oxygen atoms of the acetoxy and butoxy groups cause the N-O bonds to have increased p-character, which in turn imparts a higher degree of s-character to the nitrogen's lone pair orbital. publish.csiro.au This change in hybridization leads to the observed pyramidal geometry. publish.csiro.auresearchgate.net Computational studies and X-ray crystal structures of related N-acyloxy-N-alkoxyamides confirm this strong pyramidalization, with some examples being among the most pyramidal amides known. publish.csiro.auresearchgate.net

The theoretical and experimentally observed properties of this compound provide compelling evidence for its diminished amide resonance. mdpi.com Computational studies, using methods such as B3LYP/6-31G(d), predict that bis-heteroatom substitution on the amide nitrogen leads to a significant lengthening of the N–C(O) bond and a reduction in resonance stabilization energy to as little as 50% of that in a standard tertiary amide like N,N-dimethylacetamide. nih.govmdpi.com These calculations also show a dramatic lowering of the energy barrier for cis-trans isomerization around the N-C(O) bond by approximately 29 to 33 kJ mol⁻¹. mdpi.com

Spectroscopic data corroborates these computational findings. The infrared (IR) spectrum of N-acyloxy-N-alkoxyamides shows carbonyl stretching frequencies that are considerably higher (typically 1718–1742 cm⁻¹) than those of their precursor hydroxamic esters, indicating a stronger, less polarized carbonyl double bond due to reduced electron donation from the nitrogen. publish.csiro.auresearchgate.net Similarly, ¹H NMR spectroscopy reveals the consequences of a low isomerization barrier. While N-butoxyacetamide exists as slowly interconverting isomers at room temperature, the spectrum of this compound shows sharp, averaged signals, indicating that the molecule is in a state of fast exchange, consistent with a significantly lower rotational barrier. mdpi.comresearchgate.net

| Compound | Spectroscopic Method | Observation | Inference |

|---|---|---|---|

| N-butoxyacetamide (Standard Amide) | ¹H NMR (300K) | Slow exchange region, distinct signals for isomers. mdpi.com | High barrier to N-C(O) bond rotation due to strong amide resonance. |

| This compound (Anomeric Amide) | ¹H NMR (300K) | Fast exchange region, sharp isochronous signals. mdpi.comresearchgate.net | Low barrier to N-C(O) bond rotation due to severely reduced amide resonance. mdpi.com |

| Typical Hydroxamic Esters | Infrared (IR) | Standard C=O stretch (~1664-1688 cm⁻¹). | Typical amide/ester carbonyl character. |

| N-acyloxy-N-alkoxyamides | Infrared (IR) | High frequency C=O stretch (1718–1742 cm⁻¹). publish.csiro.auresearchgate.net | Increased double bond character of C=O group, indicating reduced nN → π*C=O delocalization. publish.csiro.au |

Nucleophilic Substitution Reactions at the Amide Nitrogen

The unique electronic structure of this compound, characterized by diminished resonance and anomeric destabilization, renders the amide nitrogen electrophilic. mdpi.comresearchgate.net This is a reversal of the typical nucleophilic character of amide nitrogens. Consequently, the compound is susceptible to bimolecular nucleophilic substitution (SN2) reactions directly at the nitrogen center, a reactivity pathway that is highly unusual for conventional amides. publish.csiro.aumdpi.comune.edu.au

This compound and related anomeric amides undergo SN2 reactions at the nitrogen atom with a range of nucleophiles. publish.csiro.au Kinetic studies have been performed using nucleophiles such as anilines, azide (B81097) ions, and thiols. publish.csiro.auresearchgate.net The reaction proceeds via a concerted mechanism where the incoming nucleophile attacks the electrophilic nitrogen, leading to the displacement of the acyloxy group as a carboxylate anion. publish.csiro.auune.edu.au This reactivity is fundamental to the behavior of this class of compounds and has been extensively studied to understand their interaction with biological nucleophiles. publish.csiro.au The anomeric effect (nOR–σ*NOAcyl) plays a crucial role by weakening the N-OAcyl bond, which facilitates the substitution process. mdpi.com

The kinetics of SN2 reactions at the nitrogen of this compound are governed by a combination of steric and electronic factors, similar to SN2 reactions at carbon centers. une.edu.au

Steric Effects: The rate of nucleophilic attack is sensitive to steric hindrance around the nitrogen atom. Kinetic studies show that bulky substituents or branching on the butoxy side chain (β to the nitrogen) significantly lower the rate constant for substitution. une.edu.au Conversely, steric bulk on the departing acetoxy group has been found to have a minimal impact on the reaction rate. une.edu.au

Electronic Effects: The primary electronic factor controlling the reaction rate is the stability of the leaving group. une.edu.au The rate of substitution is largely controlled by the pKₐ of the departing carboxylate, with weaker bases (from stronger carboxylic acids) being better leaving groups. une.edu.au The inherent electrophilicity of the nitrogen, induced by the two attached oxygen atoms, is the fundamental electronic prerequisite for this reaction pathway. publish.csiro.au

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Steric: Bulky groups on the alkoxy side chain | Decreases rate. une.edu.au | Hinders the approach of the nucleophile to the nitrogen center. une.edu.au |

| Steric: Bulky groups on the acyloxy leaving group | Minimal impact on rate. une.edu.au | The leaving group departs during the transition state, so its bulk is less critical than hindrance at the reaction center. une.edu.au |

| Electronic: Leaving group ability (pKₐ of departing carboxylate) | Increases rate as leaving group becomes a weaker base (lower pKₐ). une.edu.au | A more stable anionic leaving group facilitates the reaction, consistent with SN2 principles. une.edu.au |

| Electronic: Anomeric effect (nOR–σ*NOAcyl) | Increases rate. publish.csiro.au | Weakens the N-O bond of the leaving group, making it more susceptible to cleavage. publish.csiro.au |

Elimination Reactions and Intermediate Formation

In addition to substitution, this compound can undergo elimination reactions. mdpi.com Under certain conditions, such as acid catalysis, these anomeric amides can react through a unimolecular pathway (AAl1 mechanism) involving the elimination of the N-substituents. publish.csiro.au This process leads to the formation of highly reactive nitrenium ion intermediates. publish.csiro.au The formation of these intermediates is a key feature that distinguishes the reactivity of anomeric amides from their conventional counterparts.

The reaction is initiated by protonation, followed by the departure of the leaving group to form the nitrenium ion. publish.csiro.au This cation can then be trapped by solvents or other nucleophiles. At higher temperatures, anomeric amides may also undergo a novel intramolecular rearrangement known as the HERON (Heteroatom Rearrangement On Nitrogen) reaction, which can compete with elimination and substitution pathways. nih.govpublish.csiro.aumdpi.com This process involves the migration of an electronegative group from the nitrogen to the carbonyl carbon, coupled with the cleavage of the amide bond. nih.gov Both SN1-type eliminations and HERON reactions are driven by the characteristic electronic destabilization inherent to the anomeric amide structure. nih.govmdpi.com

Generation of Nitrenium Ion Intermediates

This compound belongs to the class of N-acyloxy-N-alkoxyamides, which are characterized by a nitrogen atom substituted with two electronegative oxygen atoms. publish.csiro.au This substitution pattern leads to a highly pyramidalized nitrogen atom and diminished amide resonance, making the nitrogen center electrophilic and susceptible to nucleophilic attack or elimination reactions. publish.csiro.aumdpi.com

The generation of nitrenium ion intermediates from N-acyloxy-N-alkoxyamides can occur through an S_N1-type process. mdpi.com This process involves the unimolecular heterolysis of the nitrogen-acyloxy bond. The departure of the carboxylate leaving group is facilitated by the anomeric effect, where the lone pair of the adjacent alkoxy oxygen donates into the σ* antibonding orbital of the N-O_Acyl bond (n_OR–σ*_NOAcyl). publish.csiro.au This interaction weakens the bond to the acyloxy group, predisposing the molecule to cleavage. publish.csiro.auarkat-usa.org

Specifically, N-acyl-N-alkoxynitrenium ions are formed via the elimination of the acyloxy substituent. mdpi.com These nitrenium ions are reactive intermediates where the nitrogen atom bears a positive charge. wikipedia.org The stability of the resulting N-acyl-N-alkoxynitrenium ion is significantly enhanced by delocalization of the positive charge onto the adjacent alkoxy oxygen. mdpi.com This S_N1-type pathway is in contrast to the more common bimolecular S_N2 reactions that these compounds undergo with many nucleophiles. une.edu.aupublish.csiro.au While direct solvolysis to nitrenium ions in the absence of a catalyst is a potential pathway, it is often outcompeted by other reactions. publish.csiro.aunih.gov However, under specific conditions, such as acid catalysis, the formation of these electrophilic nitrenium intermediates becomes a predominant mechanism. publish.csiro.aumdpi.com

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound, and N-acyloxy-N-alkoxyamides in general, is significantly accelerated in the presence of acid. researchgate.net The mechanism for this acid-catalyzed hydrolysis is an unusual A_Al1 (Acid-catalyzed, Unimolecular, Alkyl-nitrogen bond cleavage) process that proceeds via the formation of a nitrenium ion intermediate. publish.csiro.aumdpi.com

The mechanistic steps are as follows:

Protonation: The reaction is initiated by the protonation of the ester (acetoxy) group by an acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous solutions. mdpi.comresearchgate.netlibretexts.org This occurs on the carbonyl oxygen of the acetoxy substituent, which significantly increases the leaving group ability of the entire acetate (B1210297) moiety.

Elimination of the Leaving Group: The protonated N-acyloxy-N-alkoxyamide undergoes unimolecular cleavage of the N-O bond. mdpi.com The weakened N-O_Acyl bond breaks, and the neutral acetic acid molecule is eliminated. This step is the rate-determining step and results in the formation of a resonance-stabilized N-acyl-N-alkoxynitrenium ion. publish.csiro.aumdpi.com

Nucleophilic Attack by Water: The highly electrophilic nitrenium ion is then rapidly trapped by a water molecule, a nucleophile present in the medium. mdpi.comresearchgate.net This attack occurs at the positively charged nitrogen center.

Deprotonation: The resulting protonated N-alkoxyhydroxamic acid intermediate loses a proton to a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final N-alkoxyhydroxamic acid product (N-butoxyhydroxamic acid in this case). mdpi.com

| Step | Description | Key Species Involved |

| 1 | Protonation of the acetoxy group | This compound, H₃O⁺ |

| 2 | Unimolecular elimination of acetic acid | Protonated amide, N-Butoxyacetamidylnitrenium ion, Acetic Acid |

| 3 | Nucleophilic trapping by water | N-Butoxyacetamidylnitrenium ion, H₂O |

| 4 | Deprotonation | Protonated N-butoxyhydroxamic acid, H₂O, N-Butoxyhydroxamic acid |

Thermolytic Homolysis and Alkoxyamidyl Radical Generation

Under thermal conditions, particularly in non-polar solvents at temperatures around 100°C, N-acyloxy-N-alkoxyamides like this compound can undergo reactions that compete with intramolecular rearrangements. publish.csiro.auinformit.org One of the primary competing pathways is the thermolytic homolysis of the N–OAcyl bond. publish.csiro.au

This homolytic cleavage generates two radical species: an alkoxyamidyl radical and a carboxylate radical. mdpi.compublish.csiro.au The anomeric destabilization of the N–OAcyl bond, which facilitates heterolytic cleavage in polar, ionic reactions, also lowers the bond dissociation energy, making homolysis a viable pathway upon heating. publish.csiro.au

The generated alkoxyamidyl radical is a key intermediate in this process. The subsequent fate of these radicals can vary:

Persistent alkoxyamidyl radicals are believed to form a 1,3-diradical within a solvent cage. This diradical can then cyclize to form 3,5-disubstituted-(5H)-1,4,2-dioxazoles. publish.csiro.auresearchgate.net

The reaction pathway is influenced by the nature of the substituents on the amide. The competition between homolysis and other thermal reactions like the HERON rearrangement is supported by substituent effect studies. publish.csiro.au

This thermolytic generation of alkoxyamidyl radicals represents a distinct reactivity pattern for N-acyloxy-N-alkoxyamides, differing from the ionic pathways involving nitrenium ions. mdpi.compublish.csiro.au

| Condition | Reaction Type | Bond Cleaved | Primary Intermediates | Potential Product Class |

| Thermal (e.g., ~100°C) | Homolysis | N–OAcyl | Alkoxyamidyl radical, Carboxylate radical | 1,4,2-Dioxazoles |

HERON Rearrangements and Related Molecular Transformations

A significant molecular transformation available to N-acyloxy-N-alkoxyamides is the HERON (Heteroatom Rearrangement On Nitrogen) reaction. informit.orgcdnsciencepub.com This reaction is characteristic of anomeric amides where the nitrogen is substituted by two heteroatoms. mdpi.comcdnsciencepub.com It involves a concerted rearrangement where a substituent from the pyramidal nitrogen atom migrates to the amide carbonyl carbon, accompanied by the cleavage of the amide C-N bond. researchgate.netcdnsciencepub.com

In the case of the thermal decomposition of N-acyloxy-N-alkoxyamides, the HERON reaction competes with the homolytic cleavage of the N-OAcyl bond. publish.csiro.au The rearrangement involves the migration of the more electronegative acyloxy group from the nitrogen to the carbonyl carbon. mdpi.com This process results in the formation of a mixed anhydride (B1165640) (e.g., acetic butyric anhydride) and an alkoxynitrene. publish.csiro.au

The primary products of this specific HERON reaction are:

An anhydride : Formed from the combination of the original acyl group and the migrating acyloxy group. publish.csiro.auinformit.org

An alkoxynitrene : A highly reactive intermediate. publish.csiro.au

The alkoxynitrene can undergo further reactions. For instance, it can be scavenged by oxygen to yield a nitrate (B79036) ester or undergo rearrangement itself to form nitriles. Dimerization can lead to hyponitrites, which under the reaction conditions can decompose to alcohols and aldehydes. publish.csiro.au The HERON reaction provides a pathway to products that are structurally distinct from those formed via nitrenium ion or radical intermediates, highlighting the diverse reactivity of the N-acyloxy-N-alkoxyamide functional group. publish.csiro.aucdnsciencepub.com

Biological Interactions and Mechanistic Toxicology of N Acetoxy 2 Butoxyacetamide Non Clinical Focus

Genotoxic Potential and Mutagenic Activity

The genotoxic potential of a chemical substance refers to its ability to damage genetic material, such as DNA. This damage can lead to mutations, which are permanent alterations in the DNA sequence. N-Acetoxy-2-butoxyacetamide belongs to a class of compounds known as N-acyloxy-N-alkoxyamides, which have been demonstrated to be genotoxic.

Direct-Acting Mutagenicity in Prokaryotic Test Systems (e.g., Ames Assay)

This compound is classified as a direct-acting mutagen. This means it can induce mutations without the need for metabolic activation by enzymes. Current time information in West Northamptonshire, GB. This property is readily observed in prokaryotic test systems like the Ames assay, which utilizes strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid, such as histidine. The assay measures the rate at which the test chemical causes a reversal of this mutation (reversion), allowing the bacteria to grow in a histidine-deficient medium.

| Test System | Metabolic Activation | Observed Effect for N-acyloxy-N-alkoxyamides |

| Salmonella typhimurium (Ames Assay) | Not Required | Direct-acting mutagenicity, particularly in strain TA100 (detects base-pair substitutions). |

Quantitative Structure-Activity Relationships (QSAR) for Mutagenicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of a chemical based on its molecular structure. For the N-acyloxy-N-alkoxyamide class, QSAR studies have been instrumental in elucidating the key molecular features that govern their mutagenic potency.

The mutagenicity of these compounds is primarily influenced by a combination of three factors:

Hydrophobicity (logP): The lipophilicity of the molecule, represented by its logP value (the logarithm of the partition coefficient between octanol (B41247) and water), plays a crucial role in its ability to traverse cellular membranes and interact with DNA. There is often a correlation between increased hydrophobicity and higher mutagenic activity, up to a certain point.

Reactivity (pKa of the leaving group): The chemical reactivity of the N-acyloxy-N-alkoxyamide is a critical determinant of its mutagenicity. This is often related to the pKa of the carboxylic acid leaving group (in this case, acetic acid for this compound). A more stable leaving group can lead to a more reactive compound.

Steric Factors: The size and shape of the substituents on the amide nitrogen can influence how the molecule interacts with the DNA molecule. Bulky groups may hinder the approach of the reactive center to the nucleophilic sites on the DNA bases.

These parameters are used to develop mathematical equations that can predict the mutagenic activity of new compounds within this class.

| QSAR Parameter | Influence on Mutagenicity of N-acyloxy-N-alkoxyamides |

| Hydrophobicity (logP) | Generally, increased hydrophobicity enhances mutagenic activity by facilitating transport to the DNA target. |

| Reactivity (pKa of leaving group) | The stability of the leaving group affects the electrophilicity of the nitrogen center, influencing its reactivity towards DNA. |

| Steric Effects | Bulky substituents can sterically hinder the interaction with DNA, potentially reducing mutagenic activity. |

DNA Interaction Mechanisms

The mutagenic effects of this compound are a direct consequence of its ability to chemically modify DNA. This interaction is covalent in nature, leading to the formation of stable DNA adducts.

Formation of Covalent DNA Adducts

This compound acts as an electrophilic agent. The nitrogen atom of the amide group is electron-deficient and is therefore attracted to electron-rich (nucleophilic) sites on the DNA molecule. The reaction results in the formation of a covalent bond between the butoxyamido portion of the molecule and a DNA base, with the acetoxy group acting as a leaving group. This process is a key initiating event in chemical carcinogenesis.

Site Specificity of DNA Modification (e.g., N7-Guanine)

While there are several nucleophilic sites within the DNA molecule, the N7 position of guanine (B1146940) is a primary target for a wide range of electrophilic mutagens, including N-acyloxy-N-alkoxyamides. Current time information in West Northamptonshire, GB. The N7 atom of guanine is highly nucleophilic and is accessible within the major groove of the DNA double helix. The formation of an adduct at this position can distort the DNA structure and interfere with the fidelity of DNA replication, leading to mutations. While N7-guanine is a major site of adduction, other sites on guanine (such as O6 and C8) and adenine (B156593) (such as N1, N3, and N7) can also be targets, albeit generally to a lesser extent.

| DNA Base | Primary Site of Adduction | Significance |

| Guanine | N7 position | Highly nucleophilic and accessible in the major groove of DNA. Adduct formation can lead to DNA distortion and mutations. |

| Adenine | N1, N3, N7 positions | Also potential targets for electrophilic attack, though often less frequent than N7-guanine adduction. |

Influence of DNA Conformation on Adduct Formation

The three-dimensional structure of DNA can influence the efficiency and specificity of adduct formation. The predominant form of DNA in the cell is B-DNA, which features a major and a minor groove. Many chemical mutagens, including N-acyloxy-N-alkoxyamides, are thought to initially bind non-covalently within these grooves before the covalent reaction takes place. The dimensions and electrostatic potential of the grooves can favor the binding of molecules with specific shapes and charge distributions.

DNA Repair Pathways in Response to N-Acetoxy-2-acetylaminofluorene Adducts

The covalent binding of reactive metabolites from compounds like AAAF to DNA forms bulky adducts that distort the DNA helix. cosmobiousa.com These lesions are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. cosmobiousa.com The efficiency of this repair process can be influenced by the location of the adduct within the chromatin structure.

Excision and Persistence of Adducts in Cellular Models

Studies in human skin fibroblasts have demonstrated the dynamics of DNA adduct removal following exposure to AAAF. nih.gov Immediately after treatment, the concentration of adducts is not uniform throughout the genome. nih.gov Research has shown that adduct removal is a biphasic process. An initial rapid phase of excision is observed, followed by a much slower rate, leaving a significant fraction of adducts unrepaired for extended periods. nih.gov

In one study using human fibroblasts, adduct removal was rapid during the first 8 hours of post-treatment incubation. nih.gov However, after 24 hours, the rate of removal slowed considerably, resulting in a substantial number of persistent adducts. nih.gov The fraction of these persistent adducts was found to be independent of the initial adduct concentration over a range of 12 to 115 µmol of adducts per mol of DNA-P. nih.gov

Defective repair of lesions induced by N-acetoxy-2-acetylaminofluorene has been observed in cells from patients with xeroderma pigmentosum, a genetic disorder characterized by a deficiency in DNA repair mechanisms. nih.gov

Differential Repair Efficiency in Chromatin Sub-fractions (e.g., Linker vs. Core DNA)

The organization of DNA into chromatin plays a crucial role in the accessibility of DNA lesions to repair enzymes. Chromatin is composed of nucleosomes, which consist of a core of histone proteins around which DNA is wrapped (core DNA), connected by stretches of DNA known as linker DNA.

Research has revealed a significant difference in both the initial distribution and the subsequent repair of AAAF-induced DNA adducts between these chromatin sub-fractions. nih.gov Immediately following exposure, the concentration of adducts was found to be 4 to 5 times higher in the more accessible linker DNA compared to the tightly wound core DNA. nih.gov

Furthermore, the repair process itself is more efficient in the linker region. Adduct removal from linker DNA was observed to be 3.5 to 4 times more efficient than from core DNA during the initial rapid repair phase. nih.gov This preferential early excision from the linker DNA leads to a gradual diminishing of the initial difference in adduct concentration between the two regions. nih.gov Interestingly, approximately 65% of the adducts that persist after 24 hours are located in the less accessible nucleosomal cores. nih.gov No evidence was found to suggest that this differential repair was due to the movement of nucleosomes along the DNA strand. nih.gov

Table 1: Differential Adduct Concentration and Repair in Chromatin Fractions

| Chromatin Fraction | Initial Adduct Distribution (Relative to Core DNA) | Initial Repair Efficiency (Relative to Core DNA) | Location of Persistent Adducts |

| Linker DNA | 4-5 times higher nih.gov | 3.5-4 times more efficient nih.gov | Lower proportion nih.gov |

| Core DNA | Baseline | Baseline | ~65% of total persistent adducts nih.gov |

Cellular Responses to DNA Damage Induced by N-Acetoxy-2-acetylaminofluorene

The presence of DNA adducts and the subsequent activation of DNA repair pathways trigger a cascade of cellular responses designed to manage the damage, prevent the propagation of mutations, and determine the cell's fate. These responses include the activation of stress pathways and modulation of the cell cycle.

Induction of Cellular Stress Pathways

The accumulation of damaged macromolecules, including adducted DNA and misfolded proteins resulting from genotoxic stress, can trigger various cellular stress responses. bjbms.org These are adaptive mechanisms that can, under persistent stress, lead to programmed cell death. nih.gov

One of the key cellular stress responses is the Unfolded Protein Response (UPR), which is activated by stress in the endoplasmic reticulum (ER). nih.gov The ER is a critical site for protein folding, and its function can be disrupted by cellular insults. The UPR aims to restore protein homeostasis but can initiate apoptosis if the stress is prolonged or severe. nih.gov While not directly demonstrated for AAAF, genotoxic agents are known to induce ER stress.

Another critical stress response is mediated by the activation of protein kinases that respond to specific types of cellular stress. For instance, the protein kinase R (PKR)-like ER kinase (PERK) is activated by ER stress, while others respond to stimuli like double-stranded RNA (PKR), oxidative stress (heme-regulated inhibitor), and nutrient deprivation (general control nonderepressible 2). wjgnet.com These kinases can phosphorylate the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein translation to conserve resources and prevent the synthesis of potentially faulty proteins. nih.gov

Cell Cycle Modulation

To prevent the replication of damaged DNA, which could lead to mutations or chromosomal aberrations, cells activate cell cycle checkpoints. These checkpoints are regulatory pathways that can halt the progression of the cell cycle at specific phases (e.g., G1/S or G2/M) to allow time for DNA repair. oncotarget.com

The presence of bulky DNA adducts, such as those formed by AAAF, is a potent signal for checkpoint activation. The cell cycle is a highly regulated process, and its progression can be halted by the modulation of key regulatory proteins. nih.gov For example, the down-regulation of cyclin B1 and CDK1 can inhibit the progression of cells into the G2/M phase. oncotarget.com Similarly, the induction of cell cycle inhibitors like p21WAF1/CIP1 and p27KIP1 can block the transition from the G0/G1 phase to the S phase, where DNA replication occurs. oncotarget.com

If the DNA damage is too extensive to be repaired, the sustained cell cycle arrest can lead to one of two outcomes: cellular senescence, a state of irreversible growth arrest, or apoptosis, a programmed cell death mechanism that eliminates the damaged cell. mdpi.com

Pharmacokinetic and Metabolic Fate of N Acetoxy 2 Butoxyacetamide in Preclinical Models

Absorption and Distribution Studies in In Vitro and In Vivo Models

Currently, there is a lack of publicly available scientific literature detailing the specific absorption and distribution characteristics of N-Acetoxy-2-butoxyacetamide in either in vitro or in vivo preclinical models.

Biotransformation Pathways and Metabolite Identification

Detailed studies identifying the specific biotransformation pathways and metabolites of this compound are not available in the current body of scientific literature. However, based on the chemical structure of the compound, potential metabolic pathways can be hypothesized.

Enzymatic Hydrolysis of Acetoxy Group

It is plausible that this compound could undergo enzymatic hydrolysis. This reaction would likely be catalyzed by various esterases present in the body, leading to the cleavage of the acetoxy group. This would result in the formation of an N-hydroxy-2-butoxyacetamide intermediate and acetic acid. This metabolic step is a common pathway for many acetoxy-containing compounds.

Oxidation and Conjugation Reactions

Following potential hydrolysis, the resulting intermediate and the parent compound could undergo further Phase I (oxidation) and Phase II (conjugation) reactions. The butoxy side chain could be subject to oxidation. Subsequent conjugation reactions, such as glucuronidation or sulfation, could occur, rendering the metabolites more water-soluble to facilitate excretion.

Excretion Mechanisms and Routes

Specific data on the excretion mechanisms and routes for this compound and its potential metabolites are not documented. Generally, polar, water-soluble metabolites are eliminated from the body primarily through the kidneys via urine.

Interspecies Comparative Pharmacokinetics (Non-Human Data)

There is no available non-human data to facilitate a comparative analysis of the pharmacokinetics of this compound across different preclinical species.

Advanced Analytical Methodologies for N Acetoxy 2 Butoxyacetamide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analytical workflow for N-Acetoxy-2-butoxyacetamide, providing the necessary separation from complex matrices and other related substances.

Gas Chromatography (GC) and its Variants (e.g., Headspace GC)

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. While direct analysis of this compound by GC can be challenging due to its molecular weight and polarity, it is an important method for analyzing its potential precursors and certain metabolites, such as 2-butoxyethanol. nih.gov Headspace GC, in particular, is well-suited for determining residual volatile compounds in a sample matrix.

For the analysis of related compounds like butoxyacetic acid (BAA), a major metabolite of 2-butoxyethanol, GC is often used following a derivatization step. nih.gov This process converts the non-volatile BAA into a more volatile derivative, making it amenable to GC analysis. Common detectors for these applications include the Flame Ionization Detector (FID), known for its robustness and wide linear range, and the Mass Spectrometer (MS) for definitive identification. nih.govnih.gov

Table 1: Illustrative GC Parameters for Analysis of Related Compounds

| Parameter | Setting for 2-Butoxyethanol Analysis | Setting for Butoxyacetic Acid (derivatized) Analysis |

| Column | Capillary, e.g., DB-5 (5% Phenyl-methylpolysiloxane) | Capillary, e.g., Rtx-5 (fused silica) |

| Injector Temp. | 200 - 250 °C | 250 - 280 °C |

| Carrier Gas | Helium or Nitrogen | Helium |

| Oven Program | Isothermal or Gradient (e.g., 40 °C hold, ramp to 220 °C) | Temperature gradient (e.g., 70 °C ramp to 300 °C) |

| Detector | FID or MS | FID or MS |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally unstable compounds like this compound and its primary metabolites. The most common mode is reversed-phase HPLC, which separates compounds based on their hydrophobicity. rsc.orgoecd.org

In a typical setup, a C18 or C8 analytical column is used, which contains silica (B1680970) particles chemically bonded with octadecyl or octyl chains, creating a non-polar stationary phase. usgs.govsielc.com The mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. usgs.govsielc.com By adjusting the ratio of these solvents (isocratic elution) or changing it over time (gradient elution), a fine-tuned separation of the parent compound from its metabolites can be achieved. usgs.gov This technique is widely applied in the analysis of various acetamide (B32628) compounds. rsc.orgusgs.gov

Spectrometric Detection Methods

When coupled with chromatography, spectrometric detectors provide the data necessary for both quantifying the amount of a substance and elucidating its chemical structure.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry is a powerful detection method that measures the mass-to-charge ratio of ions, providing a high degree of specificity and sensitivity. ontosight.ai When connected to a liquid chromatograph (LC-MS), it is a formidable tool for analyzing compounds in complex biological matrices. usgs.govusgs.gov

For quantitative analysis, tandem mass spectrometry (MS/MS) is often the method of choice. In this technique, the parent ion of this compound is selected in the first mass analyzer, fragmented, and specific fragment ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity, allowing for the detection of trace levels of the compound and its metabolites. usgs.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. ontosight.aiontosight.ai For this compound, NMR provides detailed information about the arrangement of atoms within the molecule. A ¹H NMR spectrum for N-acetoxy-N-butoxyacetamide has been documented, which is crucial for its structural verification. researchgate.net

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the precise structure of the parent compound and helping to identify the structures of unknown metabolites formed in biological systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a common and robust detection method for HPLC systems. sci-hub.selibretexts.org It measures the amount of light absorbed by a compound at specific wavelengths. The amide functional group within this compound contains a chromophore that absorbs light in the UV region. upi.edumasterorganicchemistry.com

While not as selective as mass spectrometry, a UV-Vis detector is often sufficient for routine quantitative analysis, especially in quality control settings where the identity of the analyte is known. The analysis is performed by monitoring the absorbance at the wavelength of maximum absorption (λmax), which provides the best signal-to-noise ratio. For simple ketones, amides, and esters, absorption bands can appear due to n → π* and π → π* electronic transitions. upi.edumasterorganicchemistry.com

Table 2: Summary of Spectrometric Data

| Technique | Application for this compound | Information Obtained |

| MS & MS/MS | Quantification and identification in complex matrices. | Molecular weight, fragmentation patterns for structural confirmation. |

| NMR | Definitive structural elucidation. researchgate.net | Detailed atomic connectivity, confirmation of chemical structure. researchgate.net |

| UV-Vis | Routine quantitative detection with HPLC. upi.edu | Wavelength of maximum absorbance (λmax) for quantification. |

Sample Preparation and Derivatization Techniques for Complex Matrices

The analysis of this compound and its metabolites from biological samples like blood or urine necessitates multi-step preparation procedures to remove endogenous interferences such as proteins, salts, and phospholipids. americanpharmaceuticalreview.comgcms.cz These steps are crucial for ensuring the reliability of the analysis, preventing instrument contamination, and improving the sensitivity of detection. gcms.czlcms.cz The most common analytical approach involves gas chromatography (GC) coupled with mass spectrometry (MS), which requires the analytes to be volatile and thermally stable. who.intjfda-online.com Since metabolites like 2-butoxyacetic acid are polar and non-volatile, derivatization is a mandatory step prior to GC analysis. oup.comweber.hu

Liquid-liquid extraction (LLE) is a frequently employed technique for isolating these analytes from urine. oup.com This method uses an organic solvent, such as ethyl acetate (B1210297), to partition the analytes from the aqueous urine sample. oup.com While solid-phase extraction (SPE) is another common cleanup technique, LLE is often preferred for alkoxyacetic acids due to reported issues with poor recovery using SPE cartridges. oup.com For blood samples, initial protein precipitation, often achieved by adding a solvent like acetonitrile, is a standard first step to remove large protein molecules. gcms.cz

Following extraction and concentration, derivatization is performed to convert the polar metabolites into volatile derivatives suitable for GC analysis. jfda-online.comweber.hu This chemical modification targets active hydrogen atoms on functional groups like carboxylic acids (-COOH) and amides (-CONH2). sigmaaldrich.com Several derivatization strategies have been successfully applied for the analysis of the key metabolite, 2-butoxyacetic acid.

Common Derivatization Reactions:

Esterification: This is the most common method for acidic metabolites like BAA. It involves converting the carboxylic acid group into an ester.

Pentafluorobenzyl (PFB) Esters: Reaction with pentafluorobenzyl bromide (PFBBr) creates PFB esters, which are highly sensitive to electron capture detection (ECD) and also show excellent chromatographic properties for GC-MS. cdc.govresearch-solution.com

Alkyl Esters: Simpler esters (e.g., ethyl, methyl) can be formed using reagents like ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) or trimethylsilyldiazomethane. oup.comcdc.gov

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comresearch-solution.comresearchgate.net The resulting TMS-esters are more volatile and thermally stable. sigmaaldrich.com

The selection of a specific sample preparation and derivatization method depends on the matrix, the target analyte, and the desired sensitivity of the assay.

| Technique | Description | Application Example for Metabolites (e.g., 2-Butoxyacetic Acid) | Reference |

| Protein Precipitation (PPT) | Used for blood, serum, or plasma. An excess of a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation or filtration. | Initial cleanup step for blood samples to remove protein load before further extraction. | gcms.cz |

| Liquid-Liquid Extraction (LLE) | The sample is mixed with an immiscible organic solvent. The analyte partitions into the organic layer, which is then separated and concentrated. | Urine samples are acidified and extracted multiple times with ethyl acetate to isolate 2-butoxyacetic acid. | oup.com |

| Derivatization (Esterification) | A chemical reaction that converts the polar carboxylic acid group of a metabolite into a more volatile ester for GC analysis. | Reaction with PFB bromide to form a pentafluorobenzyl ester or with ethanol/H₂SO₄ to form an ethyl ester of 2-butoxyacetic acid. | oup.comcdc.gov |

| Derivatization (Silylation) | A reaction that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility. | Reaction with BSTFA to form a trimethylsilyl ether of 2-butoxyacetic acid. | research-solution.com |

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity, Reproducibility)

For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. americanpharmaceuticalreview.comeuropa.eu Method validation establishes, through documented evidence, the performance characteristics of the procedure, ensuring that it is accurate, precise, and specific for the analyte . demarcheiso17025.comiosrphr.org The key performance parameters evaluated include sensitivity, selectivity, linearity, accuracy, and reproducibility (precision). researchgate.net

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. europa.eu For the analysis of 2-butoxyacetic acid in urine, methods using GC-MS have achieved LODs ranging from 0.005 to 0.015 µg/mL. oup.com A highly sensitive GC-MS method using selected ion monitoring reported an instrumental LOD of 0.04 ng for BAA. nih.gov

Selectivity: Selectivity (or specificity) is the ability of the method to assess unequivocally the target analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or matrix components. europa.eu The use of gas chromatography provides separation of analytes from many matrix components. nih.gov Coupling GC with mass spectrometry (MS) provides high selectivity, as the MS detector can be set to monitor for specific mass fragments that are characteristic of the derivatized analyte, minimizing the risk of interference from co-eluting compounds. oup.comnih.gov

Reproducibility: Reproducibility, a measure of precision, assesses the closeness of agreement between results from repeated measurements of the same sample under varied conditions (e.g., different days, analysts, or equipment). europa.eu For BAA analysis in urine, methods have demonstrated excellent reproducibility. One LLE-GC-MS method reported a relative standard deviation (RSD) as high as 2.8% for fortified urine samples. oup.com Another validated method reported a precision of 13% RSD from duplicate analyses of field samples. cdc.gov

The table below summarizes the performance characteristics from a validated method for the determination of 2-butoxyacetic acid (BAA), a key metabolite.

| Performance Characteristic | Definition | Reported Findings for 2-Butoxyacetic Acid (BAA) Analysis | Reference |

| Sensitivity (LOD) | The lowest analyte concentration that can be reliably detected. | 0.005 to 0.015 µg/mL in urine. Instrumental LOD of 0.04 ng. | oup.comnih.gov |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other compounds. | High selectivity achieved using GC for separation combined with MS for detection of specific mass fragments. No analytical interferences were found. | oup.comcdc.govnih.gov |

| Linearity | The ability to produce results that are directly proportional to the analyte concentration within a given range. | Linear response observed in the range of 0.1 to 50 µg/mL, with a correlation coefficient (r²) of 0.99 or greater. | oup.com |

| Accuracy (Recovery) | The closeness of the measured value to the true value, often expressed as percent recovery. | Average recovery of 100% to 102% in fortified urine samples. Another method reported an average recovery of 93%. | oup.comcdc.gov |

| Reproducibility (Precision) | The degree of agreement between repeated measurements under varied conditions, expressed as Relative Standard Deviation (RSD). | RSD values up to 2.8% for fortified samples and 13% for field samples. | oup.comcdc.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Acetoxy 2 Butoxyacetamide Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints

To quantify the relationship between the chemical structure and mutagenic activity of N-acyloxy-N-alkoxyamides, quantitative structure-activity relationship (QSAR) models have been developed. These models are crucial for predicting the potency of new analogues and for understanding the relative importance of different physicochemical properties. publish.csiro.auune.edu.au

An extensive QSAR study on a large series of N-acyloxy-N-alkoxyamides demonstrated that their mutagenicity in S. typhimurium TA100 can be predicted using a multiparameter equation that incorporates hydrophobicity (log P), electronic effects (pKa of the carboxylic acid leaving group), and steric parameters (Taft Es). researchgate.net

One such developed QSAR equation is: LogTA100 = f(logP, pKa, Es1, Es2, Es3) publish.csiro.au

Where:

LogTA100 is the logarithm of the number of induced revertants at a specific concentration (e.g., 1 µmol per plate), representing mutagenic activity.

logP represents the hydrophobicity of the molecule.

pKa is the acid dissociation constant of the carboxylic acid corresponding to the acyloxy leaving group, representing the compound's stability. researchgate.net

Es1, Es2, and Es3 are Taft steric parameters for substituents at different positions on the molecule, quantifying steric bulk. researchgate.net

This model revealed a bilinear relationship with logP, indicating that mutagenicity increases with hydrophobicity up to an optimal point (logP₀ ≈ 6.4), after which further increases in logP lead to decreased activity, likely due to poor bioavailability or entrapment within lipid structures. une.edu.au The model successfully predicts the activity of a wide range of analogues and helps to differentiate between various inhibitory effects, such as whether reduced activity is due to steric hindrance at the reaction site or impaired access to the DNA groove. une.edu.au

For naphthalene-containing analogues, which consistently show higher activity than predicted by the standard QSAR model, an indicator variable (I) can be introduced into the equation to account for the enhancing effect of intercalation. nih.gov This modified QSAR quantifies the contribution of the naphthalene (B1677914) moiety as being equivalent to an increase of three to four log P units. nih.gov

Table 2: Key Descriptors in QSAR Models for N-Acyloxy-N-alkoxyamide Mutagenicity

| Descriptor | Physicochemical Property Represented | Influence on Mutagenicity | Citation |

| logP | Hydrophobicity | Positive correlation up to an optimal value (logP₀ ≈ 6.4), then negative. | researchgate.netune.edu.au |

| pKa | Stability/Reactivity of Leaving Group | Positive correlation (higher pKa, meaning a poorer leaving group and greater stability, leads to higher activity). | publish.csiro.auresearchgate.net |

| Taft Es | Steric Bulk | Negative correlation (increased bulk, especially near the reactive center, decreases activity). | publish.csiro.auresearchgate.net |

| Indicator (I) | Presence of a Naphthyl Group | Positive contribution (accounts for enhanced activity due to intercalation). | nih.gov |

Pharmacophore Development and Molecular Design Principles

While a specific, computationally derived pharmacophore model for N-acetoxy-2-butoxyacetamide is not explicitly detailed in the surveyed literature, the extensive SAR and SMR data allow for the deduction of key pharmacophoric features essential for mutagenic activity. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.

Based on the available research, a pharmacophore for a mutagenic N-acyloxy-N-alkoxyamide would include:

An Electrophilic Center: This is the amide nitrogen atom, which is rendered electrophilic by the two attached oxygen atoms. This feature is critical for the covalent reaction with nucleophilic sites on DNA.

A Good Leaving Group: The acyloxy group (e.g., acetoxy) is essential. Its properties must be balanced; it must be a sufficiently good leaving group to allow the reaction with DNA to occur, but not so reactive that the compound is hydrolyzed prematurely. The pKa of the corresponding carboxylic acid is a key descriptor for this feature.

A Modulating Alkoxy Group: The alkoxy group (e.g., butoxy) influences the stability and steric environment of the electrophilic nitrogen. Its flexibility is a key characteristic, allowing it to be sterically tolerated within the DNA grooves.

Steric Exclusion Volumes: The model would include regions where steric bulk is detrimental to activity, particularly in the immediate vicinity of the N-acyl carbonyl group.

An Optional Intercalating Moiety: For highly potent analogues, a flat, aromatic feature, such as a naphthalene ring, serves as a key pharmacophoric element that significantly enhances DNA binding affinity through intercalation.

These principles guide the design of new analogues. For instance, to enhance potency, one might incorporate a planar aromatic system while ensuring the leaving group properties are optimal and avoiding steric bulk near the reactive center. Conversely, to design non-mutagenic analogues, one could introduce significant steric hindrance at the acyl group or replace the acyloxy leaving group with a non-reactive substituent.

Computational Chemistry and Molecular Modeling of N Acetoxy 2 Butoxyacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Acetoxy-2-butoxyacetamide. semanticscholar.orgresearchgate.netnih.gov These calculations can determine a variety of molecular properties that govern its chemical behavior.

Key parameters derived from quantum chemical calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The electrostatic potential surface illustrates the regions of positive and negative charge on the molecule, highlighting potential sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen of the acetoxy group and the amide oxygen are expected to be regions of high electron density, making them susceptible to interactions with electrophiles. Conversely, the carbonyl carbons are electron-deficient and represent likely sites for nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.2 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar. |

Note: The data presented in this table are hypothetical and for illustrative purposes, as specific quantum chemical studies on this compound are not publicly available.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (e.g., DNA, Proteins)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govmdpi.comias.ac.inbiorxiv.org These simulations can provide detailed insights into how this compound interacts with biological macromolecules such as DNA and proteins. nih.govmdpi.com

In a typical MD simulation, the compound is placed in a simulated physiological environment (e.g., a water box with ions) along with the biomolecule of interest. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict their trajectories.

Interaction with DNA: MD simulations can reveal whether this compound is likely to bind to DNA and, if so, the preferred binding mode (e.g., intercalation between base pairs or binding to the minor or major groove). ias.ac.in Analysis of the simulation can quantify the stability of the interaction and identify the key intermolecular forces involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netsemanticscholar.org

Interaction with Proteins: Similarly, MD simulations can predict how this compound might interact with various proteins. nih.govmdpi.com This is crucial for understanding its potential mechanism of action or toxicity. Simulations can show conformational changes in the protein upon binding of the compound and calculate the binding free energy, which indicates the strength of the interaction. mdpi.com

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound with a Generic Protein Binding Pocket

| Parameter | Result | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) of Ligand | 1.5 Å | Indicates that the ligand remains stably bound in the pocket throughout the simulation. |

| Number of Hydrogen Bonds (Ligand-Protein) | 2-3 (average) | Highlights specific hydrogen bonding interactions that stabilize the complex. |

| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | A negative value indicates a favorable binding interaction. |

Note: This data is hypothetical and serves as an example of the outputs from an MD simulation.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajol.info It is commonly used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. ajol.infonih.gov

The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and scoring each pose based on a scoring function that estimates the binding affinity. nih.gov The results can provide a ranked list of potential binding poses and a corresponding predicted binding energy. nih.gov

Docking studies are valuable for:

Identifying potential biological targets for this compound.

Understanding the structural basis of its interaction with a specific target.

Guiding the design of derivatives with improved binding affinity or selectivity.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Docking Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -7.8 | Arg120 (H-bond), Phe250 (pi-pi stacking) |

| 2 | -7.2 | Asp88 (H-bond), Val110 (hydrophobic) |

Note: The values in this table are for illustrative purposes and represent typical outputs of a molecular docking study.

Prediction of Metabolic Pathways and Products

Computational tools can also be employed to predict the metabolic fate of this compound. nih.govnih.govbiorxiv.org These methods use databases of known metabolic reactions and algorithms based on machine learning or expert systems to predict the likely metabolic transformations the compound may undergo in a biological system. nih.govnih.govbiorxiv.org

The prediction of metabolic pathways can identify potential metabolites, which may have their own biological activities or toxicities. The primary sites on this compound susceptible to metabolic transformation would likely be the ester and amide linkages, which can be hydrolyzed by esterases and amidases, respectively. The butoxy group may also be a site for oxidation by cytochrome P450 enzymes.

Table 4: Predicted Metabolic Reactions for this compound

| Reaction Type | Predicted Product(s) | Potential Enzyme Family |

|---|---|---|

| Ester Hydrolysis | 2-Butoxyacetamide and Acetic Acid | Carboxylesterases |

| Amide Hydrolysis | N-Acetoxybutanoic acid and Ammonia | Amidases |

Note: These predictions are based on the chemical structure of this compound and general knowledge of drug metabolism.

Emerging Research Avenues and Future Perspectives for N Acetoxy 2 Butoxyacetamide

Role as Mechanistic Probes for DNA Damage and Repair Pathways

The N-acetoxyamide moiety is a known electrophilic group capable of reacting with nucleophilic sites in biological macromolecules, most notably DNA. This reactivity is the foundation for the potential use of N-Acetoxy-2-butoxyacetamide as a mechanistic probe to investigate the intricate pathways of DNA damage and repair. Analogous compounds, N-acyloxy-N-alkoxyamides, have been identified as direct-acting mutagens that can react with DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) researchgate.net.

Future research could explore the specific DNA adducts formed by this compound. Characterizing these adducts would be the first step in understanding its genotoxic potential and its utility in studying DNA repair mechanisms. For instance, the type of adduct formed can influence which DNA repair pathway is activated, such as base excision repair (BER), nucleotide excision repair (NER), or mismatch repair (MMR). By introducing this compound to cellular systems and analyzing the subsequent DNA lesions, researchers could gain insights into the cellular response to specific types of amide-induced DNA damage.

A hypothetical research workflow could involve:

Adduct Identification: Treating isolated DNA or cultured cells with this compound and using techniques like mass spectrometry to identify the specific sites of adduction on the DNA bases.

Repair Pathway Analysis: In cells treated with the compound, monitoring the activation and recruitment of key DNA repair proteins to the sites of damage. This could be achieved through immunofluorescence microscopy or chromatin immunoprecipitation (ChIP).

Mutational Signature Analysis: Sequencing the DNA of cells exposed to this compound to determine if it induces a characteristic mutational signature, which can provide clues about the mechanism of damage and the repair pathways involved.

Table 1: Potential DNA Adducts of this compound and Associated Repair Pathways

| Potential Adduct Location | DNA Repair Pathway Implicated | Rationale |

| N7-guanine | Base Excision Repair (BER) | N7-guanine adducts are common lesions that are typically recognized and removed by DNA glycosylases, initiating the BER pathway. |

| N3-adenine | Base Excision Repair (BER) | Similar to N7-guanine adducts, N3-adenine lesions are often substrates for BER. |

| O6-guanine | Direct Reversal (e.g., MGMT) or Mismatch Repair (MMR) | O6-alkylguanine adducts are highly mutagenic and can be repaired by direct reversal mechanisms or, if persistent, can lead to mismatches that are recognized by the MMR system. |

Design of Novel Chemical Biology Tools for Investigating Amide Reactivity

The amide bond is a fundamental linkage in biology, central to the structure of proteins and peptides. However, the inherent stability of the amide bond makes it challenging to study its dynamics and reactivity within a biological context. This compound, with its activated amide group, presents an opportunity to design novel chemical biology tools to probe amide reactivity.

The N-acetoxy group acts as a leaving group, rendering the amide nitrogen susceptible to nucleophilic attack. This property could be harnessed to develop probes that selectively label proteins or other molecules that interact with or process amides. For example, enzymes that hydrolyze or modify amide bonds could potentially be targeted and studied using this compound-based probes.

Future directions in this area could include:

Activity-Based Probes: Synthesizing derivatives of this compound that incorporate a reporter tag (e.g., a fluorophore or a biotin molecule). These probes could be used to identify and isolate enzymes that recognize and react with the N-acetoxyamide moiety.

Cross-linking Agents: Developing bifunctional analogues of this compound that can cross-link interacting proteins. One functional group would be the reactive N-acetoxyamide, while the other could be a different reactive group that captures interacting partners upon binding.

Table 2: Hypothetical Chemical Biology Tools Based on this compound

| Tool Type | Design Principle | Potential Application |

| Activity-Based Probe | This compound linked to a fluorescent dye. | Identifying and visualizing enzymes that process amide bonds in living cells. |

| Affinity-Based Probe | This compound immobilized on a solid support. | Isolating and identifying proteins that bind to the N-butoxyacetamide scaffold. |

| Photo-cross-linking Probe | This compound analogue with a photo-activatable cross-linking group. | Mapping the binding site of a target protein or identifying interacting partners in a complex. |

Advanced Synthetic Strategies for Complex Analogues and Prodrugs

The scaffold of this compound provides a versatile platform for the development of more complex analogues with tailored properties. Advanced synthetic strategies could be employed to modify the butoxy and acetoxy groups to modulate reactivity, solubility, and biological targeting.

For instance, the butoxy group could be replaced with other alkyl or aryl substituents to alter the compound's hydrophobicity and steric profile, which could in turn influence its interaction with biological targets researchgate.net. The acetoxy leaving group could also be varied to fine-tune the reactivity of the amide.

A particularly promising avenue is the exploration of this compound derivatives as prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The N-acetoxyamide linkage could be designed to be stable in the bloodstream but cleaved by specific enzymes or under certain physiological conditions (e.g., the tumor microenvironment) to release a therapeutic agent.

Future synthetic efforts could focus on:

Library Synthesis: The parallel synthesis of a library of this compound analogues with diverse substituents to screen for desired biological activities.

Targeted Prodrugs: Attaching a targeting moiety to the this compound scaffold to direct the compound to specific cells or tissues.

Triggered Release Systems: Designing analogues where the cleavage of the N-O bond is triggered by a specific stimulus, such as light or a change in pH, allowing for controlled drug release.

Integration with Omics Technologies for Systems-Level Understanding of Interactions

To gain a comprehensive understanding of the biological effects of this compound, its study should be integrated with "omics" technologies. These high-throughput approaches can provide a global view of the changes occurring in a biological system in response to the compound.

Genomics and Transcriptomics: Could be used to identify changes in gene expression in cells treated with this compound. This could reveal the activation of specific signaling pathways in response to the compound, such as the DNA damage response or stress response pathways.

Proteomics: Can identify changes in protein expression and post-translational modifications. This would be valuable for identifying the direct protein targets of this compound and understanding the downstream consequences of these interactions.

Metabolomics: The study of small molecules, or metabolites, within a cell or organism. Metabolomic profiling of cells treated with this compound could reveal alterations in metabolic pathways, providing insights into the compound's mechanism of action and potential off-target effects.

By combining these omics datasets, researchers can construct a systems-level model of the cellular response to this compound. This integrated approach will be crucial for moving beyond the study of individual molecular interactions to a more holistic understanding of the compound's biological impact.

Table 3: Application of Omics Technologies to Study this compound

| Omics Technology | Key Question to Address | Expected Outcome |

| Transcriptomics (RNA-Seq) | Which genes are up- or down-regulated in response to the compound? | Identification of cellular pathways perturbed by this compound. |

| Proteomics (Mass Spectrometry) | Which proteins are direct targets of the compound? | Elucidation of the mechanism of action and potential off-target effects. |

| Metabolomics (NMR, Mass Spectrometry) | How does the compound affect cellular metabolism? | Understanding the metabolic consequences of compound treatment and identifying potential biomarkers of exposure. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Acetoxy-2-butoxyacetamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with 2-butoxyacetic acid as the precursor. React with hydroxylamine to form the hydroxamic acid intermediate.

- Step 2 : Acetylate the intermediate using acetic anhydride under controlled pH (e.g., pH 7–8) to avoid over-acylation.

- Critical Parameters : Solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalyst (e.g., DMAP) significantly affect yield .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using H/C NMR (e.g., characteristic peaks: δ 1.3–1.6 ppm for butoxy CH, δ 2.1 ppm for acetyl group) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar acetamide derivatives?

- Methodology :